Cas no 2092083-74-2 (2-(2-bromophenyl)-1,1-difluoropropan-2-amine)

2-(2-Bromophenyl)-1,1-difluoropropan-2-amine is a fluorinated aromatic amine derivative featuring a bromine substituent on the phenyl ring and a difluoromethyl group adjacent to the amine functionality. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural properties, which may enhance binding affinity or metabolic stability in bioactive molecules. The bromophenyl moiety offers potential for further functionalization via cross-coupling reactions, while the difluoromethyl group can influence electronic and steric characteristics. Its well-defined synthetic route and high purity make it suitable for applications in medicinal chemistry, particularly in the development of novel therapeutic agents or intermediates.
2-(2-bromophenyl)-1,1-difluoropropan-2-amine structure
2092083-74-2 structure
Product name:2-(2-bromophenyl)-1,1-difluoropropan-2-amine
CAS No:2092083-74-2
MF:C9H10BrF2N
MW:250.083208560944
CID:6442512
PubChem ID:131580100

2-(2-bromophenyl)-1,1-difluoropropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(2-bromophenyl)-1,1-difluoropropan-2-amine
    • 2092083-74-2
    • EN300-1948477
    • Inchi: 1S/C9H10BrF2N/c1-9(13,8(11)12)6-4-2-3-5-7(6)10/h2-5,8H,13H2,1H3
    • InChI Key: SGOWYKIOBOXNIP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1C(C)(C(F)F)N

Computed Properties

  • Exact Mass: 248.99647g/mol
  • Monoisotopic Mass: 248.99647g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 2.5

2-(2-bromophenyl)-1,1-difluoropropan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1948477-10.0g
2-(2-bromophenyl)-1,1-difluoropropan-2-amine
2092083-74-2
10g
$6635.0 2023-05-31
Enamine
EN300-1948477-2.5g
2-(2-bromophenyl)-1,1-difluoropropan-2-amine
2092083-74-2
2.5g
$1931.0 2023-09-17
Enamine
EN300-1948477-0.1g
2-(2-bromophenyl)-1,1-difluoropropan-2-amine
2092083-74-2
0.1g
$867.0 2023-09-17
Enamine
EN300-1948477-0.5g
2-(2-bromophenyl)-1,1-difluoropropan-2-amine
2092083-74-2
0.5g
$946.0 2023-09-17
Enamine
EN300-1948477-5g
2-(2-bromophenyl)-1,1-difluoropropan-2-amine
2092083-74-2
5g
$2858.0 2023-09-17
Enamine
EN300-1948477-0.25g
2-(2-bromophenyl)-1,1-difluoropropan-2-amine
2092083-74-2
0.25g
$906.0 2023-09-17
Enamine
EN300-1948477-1.0g
2-(2-bromophenyl)-1,1-difluoropropan-2-amine
2092083-74-2
1g
$1543.0 2023-05-31
Enamine
EN300-1948477-5.0g
2-(2-bromophenyl)-1,1-difluoropropan-2-amine
2092083-74-2
5g
$4475.0 2023-05-31
Enamine
EN300-1948477-0.05g
2-(2-bromophenyl)-1,1-difluoropropan-2-amine
2092083-74-2
0.05g
$827.0 2023-09-17
Enamine
EN300-1948477-1g
2-(2-bromophenyl)-1,1-difluoropropan-2-amine
2092083-74-2
1g
$986.0 2023-09-17

Additional information on 2-(2-bromophenyl)-1,1-difluoropropan-2-amine

Introduction to 2-(2-bromophenyl)-1,1-difluoropropan-2-amine (CAS No. 2092083-74-2) in Modern Chemical and Pharmaceutical Research

2-(2-bromophenyl)-1,1-difluoropropan-2-amine, identified by its CAS number 2092083-74-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of both bromine and fluorine substituents, which contribute to its unique chemical properties and potential biological activities. The structural framework of this molecule, featuring a bromophenyl group and a difluoropropyl amine moiety, positions it as a promising candidate for further exploration in drug discovery and development.

The bromophenyl component of the molecule is particularly noteworthy due to its ability to participate in various chemical reactions, including cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in the synthesis of complex organic molecules, including many modern pharmaceuticals. The presence of the difluoropropyl amine group adds another layer of reactivity, enabling further functionalization and the potential for designing derivatives with enhanced pharmacological properties.

In recent years, there has been a growing interest in fluorinated compounds due to their favorable metabolic stability, improved bioavailability, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The incorporation of fluorine atoms into drug molecules can significantly influence their interactions with biological targets, often leading to increased potency and selectivity. The compound 2-(2-bromophenyl)-1,1-difluoropropan-2-amine exemplifies this trend, as its dual fluorination provides a versatile platform for medicinal chemists to explore.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in numerous cellular processes, including cell growth, division, and signal transduction. Dysregulation of kinase activity is implicated in various diseases, particularly cancer, making them attractive targets for therapeutic intervention. Researchers have been investigating fluorinated arylamine derivatives as inhibitors of kinases due to their ability to modulate enzyme activity effectively. The structural features of 2-(2-bromophenyl)-1,1-difluoropropan-2-amine make it a valuable building block for such inhibitors.

Recent studies have demonstrated the efficacy of arylamine-based compounds in inhibiting specific kinases by binding to their active sites or allosteric regions. The bromophenyl group can be used to introduce specific interactions with the kinase domain, while the difluoropropyl amine moiety can enhance binding affinity through hydrophobic interactions and steric effects. This dual functionality makes the compound particularly suitable for designing kinase inhibitors with high selectivity and low toxicity.

The synthesis of 2-(2-bromophenyl)-1,1-difluoropropan-2-amine involves multi-step organic transformations that highlight its synthetic utility. The bromination step at the phenyl ring followed by nucleophilic substitution with difluoroamino groups exemplifies modern synthetic strategies in pharmaceutical chemistry. These methods not only showcase the versatility of the compound but also its feasibility for large-scale production if required.

Another area where this compound shows promise is in the development of central nervous system (CNS) drugs. Fluorinated arylamines have been reported to cross the blood-brain barrier more effectively than non-fluorinated analogs, making them attractive candidates for treating neurological disorders. The unique structural features of 2-(2-bromophenyl)-1,1-difluoropropan-2-amine could be exploited to design novel therapeutics targeting receptors or enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The role of computational chemistry and molecular modeling has been instrumental in understanding the potential applications of this compound. Advanced computational methods allow researchers to predict how 2-(2-bromophenyl)-1,1-difluoropropan-2-amine interacts with biological targets at an atomic level. This information is crucial for designing derivatives with improved pharmacological properties and reduced side effects.

In conclusion, 2-(2-bromophenyl)-1,1-difluoropropan-2-amine (CAS No. 2092083-74-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications in drug discovery. Its ability to participate in diverse chemical reactions makes it a versatile building block for synthesizing complex molecules with therapeutic potential. As research continues to uncover new applications for fluorinated compounds, 2-(2-bromophenyl)-1,1-difluoropropan- 12 - amine is poised to play an increasingly important role in developing next-generation pharmaceuticals.

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